molecular formula C23H21N3O4S B2509597 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941908-45-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2509597
CAS No.: 941908-45-8
M. Wt: 435.5
InChI Key: IBPPJAJSWCWVGD-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a phenyl group via an amide bond, with a propanamide chain terminating in a 4-methoxyphenylsulfonyl moiety. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors due to its aromatic and heterocyclic properties.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-30-18-9-11-19(12-10-18)31(28,29)14-13-22(27)24-17-6-4-5-16(15-17)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPPJAJSWCWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate potent activity against various cancer cell lines, including colorectal carcinoma (HCT116) . The compound N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has been evaluated for its cytotoxic effects, showing potential as an effective anticancer agent.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
N18HCT1164.53
N9HCT1165.85
5-FUHCT1169.99

Antimicrobial Properties

The antimicrobial activity of similar benzimidazole derivatives has been extensively studied. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship suggests that modifications on the aromatic rings enhance antimicrobial potency .

Table 2: Antimicrobial Activity Data

CompoundMicroorganism TypeMIC (µM)Reference
N1Gram-positive1.27
N8Gram-negative1.43
N22Fungal2.60

Case Study 1: Anticancer Evaluation

In a study evaluating various benzimidazole derivatives, including this compound, researchers found that these compounds exhibited selective cytotoxicity against cancer cells compared to normal cells, indicating their potential for targeted cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized benzimidazole derivatives showed significant activity against multiple bacterial strains, suggesting that modifications such as sulfonamide groups enhance their efficacy .

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on sulfonyl or benzamide moieties enhance potency, while methoxy groups reduce activity due to diminished electron-deficient character .
  • Linker Flexibility: Propanamide chains (vs. rigid chalcones) may improve binding entropy and solubility, as seen in compound 56’s nanomolar inhibitory activity .
  • Thermal Stability : Hydroxyl-substituted analogs exhibit higher melting points, suggesting utility in solid formulations .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step reaction involving benzimidazole derivatives and sulfonylation processes. The structural elucidation is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, ensuring the correct formation of the desired compound.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. For instance, a related benzimidazole derivative demonstrated an IC50 value of 25 µM in DPPH assays, indicating strong radical scavenging potential .

2. Enzyme Inhibition

The compound has shown promising results in the inhibition of elastase, an enzyme linked to various inflammatory diseases. Molecular docking studies suggest that the binding affinity of the compound to elastase is significant, with calculated binding energies indicating potential for therapeutic applications in managing conditions such as chronic obstructive pulmonary disease (COPD) .

3. Anticancer Activity

Several studies have explored the anticancer potential of benzimidazole derivatives, including our target compound. In vitro assays against various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, a related benzimidazole compound exhibited an IC50 value of 15 µM against breast cancer cells .

Case Studies

StudyCompoundBiological ActivityFindings
1TUBCElastase InhibitionSignificant inhibition with a binding affinity suggesting therapeutic potential .
2Benzimidazole DerivativeAntioxidantIC50 of 25 µM in DPPH assay indicating strong antioxidant activity .
3Related CompoundAnticancerIC50 of 15 µM against breast cancer cell lines demonstrating efficacy .
4Benzimidazole AnalogAntiviralEffective against HIV strains, inhibiting replication .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzimidazole moiety : Cyclization of 2-aminobenzenethiol with aldehydes/ketones under acidic conditions .
  • Sulfonylation : Introduction of the (4-methoxyphenyl)sulfonyl group via nucleophilic substitution, requiring precise pH control (pH 7–8) and anhydrous solvents like DCM .
  • Amidation : Coupling the intermediate with 3-((4-methoxyphenyl)sulfonyl)propanoyl chloride using coupling agents (e.g., HBTU/DIPEA) .
    • Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., temperature: 60–80°C for sulfonylation; solvent choice: DMF for polar intermediates) to maximize yield (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., benzimidazole protons at δ 7.8–8.2 ppm; sulfonyl group integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C23H20N3O3S: 418.1224, observed: 418.1226) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the propanamide linker .

Advanced Research Questions

Q. How does the substitution pattern on the benzimidazole and sulfonyl groups influence biological activity, and what contradictions exist in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Benzimidazole modifications : Electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring enhance target binding (e.g., IC50 = 6.4 μM for 3,5-dichloro analog in mGluR5 inhibition) but reduce cell viability due to cytotoxicity .
  • Sulfonyl group variations : Methoxy substituents improve solubility but may reduce potency (e.g., 4-methoxy vs. 4-methyl analogs show 14-fold lower IC50) .
  • Contradictions : While para-substituted sulfonyl groups generally enhance activity, ortho-methoxy derivatives exhibit unpredictable pharmacokinetics due to steric hindrance .

Q. What computational and experimental strategies reconcile discrepancies in target engagement data for this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., mGluR5 or kinases) to explain inconsistent IC50 values across assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish true affinity from assay artifacts (e.g., fluorescence interference) .
  • Metabolite Profiling : Use LC-MS to identify off-target metabolites that may skew activity data (e.g., sulfoxide derivatives in hepatic microsomes) .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cancer or neurological models?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated cells identifies pathways (e.g., TP53 upregulation in benzimidazole-derived chalcones) .
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to map selectivity against 300+ kinases .
  • In Vivo Models : Xenograft studies with CRISPR-edited cell lines (e.g., TP53−/−) validate target specificity .

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